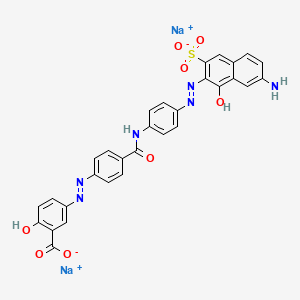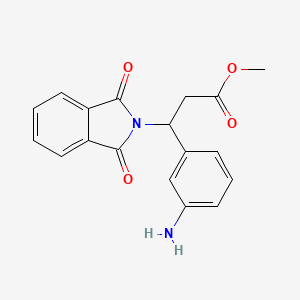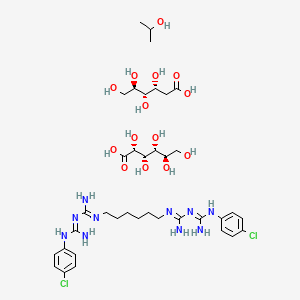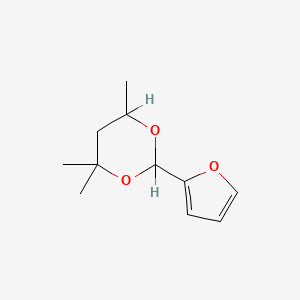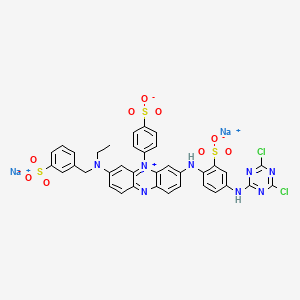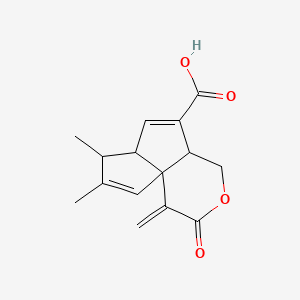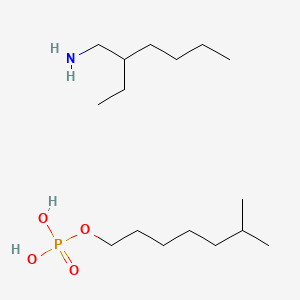
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is a chemical compound with the molecular formula C24H54NO4P. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexan-1-amine involves the reaction of 2-ethylhexanol with ammonia. This reaction typically occurs in a batch reactor, where 2-ethylhexanol is heated with ammonia under controlled conditions to produce 2-ethylhexan-1-amine .
Industrial Production Methods
In industrial settings, the production of 2-ethylhexan-1-amine is often carried out in large-scale batch reactors. The process involves the continuous feeding of 2-ethylhexanol and ammonia into the reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are commonly used.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexylamine: Similar in structure but lacks the phosphate group.
6-Methylheptylamine: Similar in structure but lacks the ethylhexyl group.
Uniqueness
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is unique due to the presence of both the ethylhexyl and methylheptyl groups, along with the phosphate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
134501-84-1 |
|---|---|
Molekularformel |
C16H38NO4P |
Molekulargewicht |
339.45 g/mol |
IUPAC-Name |
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
YUYZJJUIOVICNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


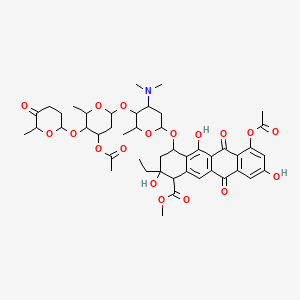
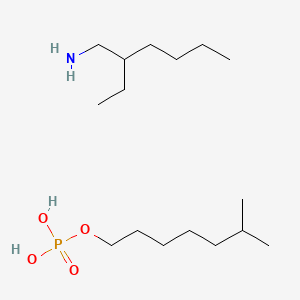
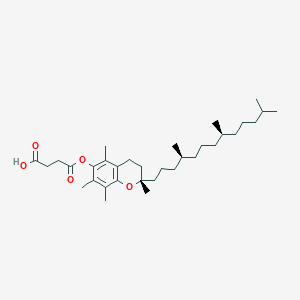
![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
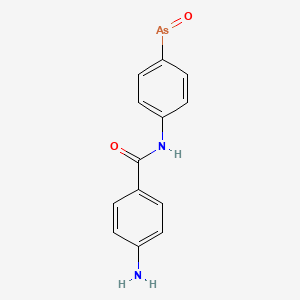
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
